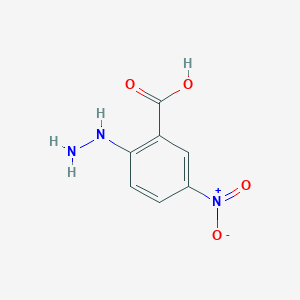

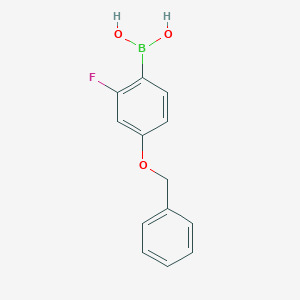

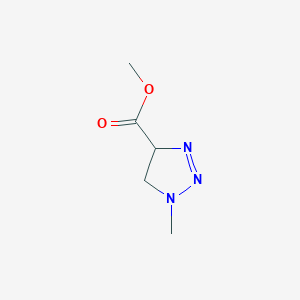

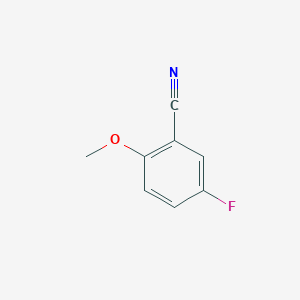

5-Fluoro-2-methoxybenzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated benzonitriles has been demonstrated through several methods, including the NaOMe-catalyzed bromodeboronation of cyano-phenylboronic acids and multi-step reactions involving ortho-toluidine as a raw material. These methods highlight the versatility and complexity of synthesizing fluorinated compounds, including 5-Fluoro-2-methoxybenzonitrile derivatives (Szumigala et al., 2004), (Min, 2006).

Molecular Structure Analysis

Computational studies have provided insights into the molecular structure of fluorinated benzonitriles, including geometrical parameters, vibrational spectra, and non-linear optical (NLO) properties. These studies employ Density Functional Theory (DFT) to predict the equilibrium geometric structure, vibrational spectra, and electronic transitions, emphasizing the molecule's stability and potential applications in non-linear optics (Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of fluorinated benzonitriles, including 5-Fluoro-2-methoxybenzonitrile, involves their participation in various chemical reactions to form novel compounds. For instance, the synthesis of Schiff bases from fluorinated thiophene-3-carbonitrile derivatives demonstrates the reactivity of such compounds in forming structures with potential antimicrobial activity (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of 5-Fluoro-2-methoxybenzonitrile and its derivatives have been explored through spectroscopic methods and crystal structure analysis. These studies provide valuable information on the compound's optical properties, such as UV-vis absorption and fluorescence characteristics, which are influenced by molecular substitutions and solvent polarity (Jiang et al., 2012).

Chemical Properties Analysis

Research into the chemical properties of 5-Fluoro-2-methoxybenzonitrile includes investigations into its reactivity, stability, and potential applications in synthesizing biologically active molecules. For example, studies on the synthesis of novel Hepatitis B inhibitors demonstrate the compound's utility in developing therapeutic agents with significant biological activity (Ivashchenko et al., 2019).

Aplicaciones Científicas De Investigación

Electrochemical Charge Storage Materials : Fluoropolymers like 5-fluoroindole derivatives are valuable in scientific research and industrial applications. They are particularly effective as charge storage materials for supercapacitors, exhibiting high specific capacitance, good cycling stability, and slow self-discharge behavior (Wang et al., 2019).

Proton Magnetic Resonance Spectra : Compounds like 2-Fluoro-5-nitrobenzonitrile, which are analogues of 5-Fluoro-2-methoxybenzonitrile, have been studied for their reactions with amines and amino acids. Their proton magnetic resonance spectra provide valuable insights into the structural and electronic properties of these compounds (J. Wilshire, 1967).

Theoretical Spectroscopic and Second Harmonic Generation Studies : 5-fluoro-2-methylbenzonitrile has been the subject of experimental and theoretical studies focusing on its molecular atomic structure, vibrational spectra, and non-linear optics properties. These studies are significant for understanding the material's applications in optics and electronics (Kumar & Raman, 2017).

Radical Anions in Arylation : The use of radical anions of aromatic carbonitriles, including derivatives of fluoro-benzonitriles, in arylating fluorinated benzonitriles has been explored. This method can potentially open new pathways for the synthesis of fluorinated cyanobisarenes (Peshkov et al., 2019).

Novel Schiff Bases Synthesis and Antimicrobial Activity : Schiff bases using derivatives of 5-Fluoro-2-methoxybenzonitrile have been synthesized and shown to exhibit antimicrobial activity. Such compounds are important in the development of new antimicrobial agents (Puthran et al., 2019).

Chemosensors for Metal Ions : Derivatives of 5-Fluoro-2-methoxybenzonitrile have been used to create chemosensors for the detection of metal ions like copper. This is significant for environmental monitoring and bioimaging applications (Gao et al., 2014).

Redox Active Species in Redox Flow Batteries : Compounds like fluoro-methoxybenzonitrile have been identified as potential redox active materials for redox flow batteries, crucial for enhancing energy density in these systems (Moon & Han, 2016).

Safety And Hazards

“5-Fluoro-2-methoxybenzonitrile” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Propiedades

IUPAC Name |

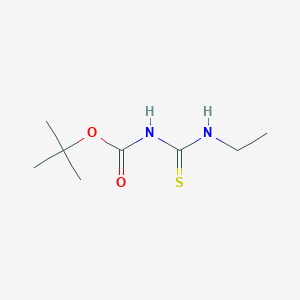

5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCVSNKXADJGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382262 | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxybenzonitrile | |

CAS RN |

189628-38-4 | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.